molecular formula C15H13N3O3 B2943629 N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isoxazole-5-carboxamide CAS No. 1208781-19-4

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isoxazole-5-carboxamide

Cat. No. B2943629
CAS RN: 1208781-19-4
M. Wt: 283.287
InChI Key: PRJVDADATFNIOA-UHFFFAOYSA-N
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Description

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C15H13N3O3 and its molecular weight is 283.287. The purity is usually 95%.
BenchChem offers high-quality N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isoxazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isoxazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

I have conducted several searches to find information on the specific compound “N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isoxazole-5-carboxamide” and its alias “N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-1,2-oxazole-5-carboxamide”. However, there is limited information available on this compound in the scientific literature.

Antiviral Therapeutics

Compounds containing five-membered heteroaryl amines have shown antiviral activity against viruses such as Newcastle disease virus . Further modification of these amines could lead to new antiviral drugs.

Cancer Treatment

Derivatives of similar structures have been investigated as inhibitors for the treatment of cancer . The compound may have potential applications in this field as well.

Cardiovascular Research

Research into blood clotting factors and their role in thrombotic processes could benefit from new compounds that affect these factors .

Synthetic Approaches in Chemistry

The synthesis of pyrrolopyrazine derivatives and other nitrogen-containing heterocycles is an area of interest in pharmaceuticals and bioactive molecules .

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound acts as an inhibitor of EGFR . It binds to the EGFR protein, preventing the activation of the receptor and subsequent signal transduction pathways that lead to cell proliferation. This inhibition can lead to the suppression of cancer cell growth.

Biochemical Pathways

The compound’s action on EGFR affects multiple biochemical pathways. EGFR is involved in the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation, survival, and differentiation . By inhibiting EGFR, the compound disrupts these pathways, potentially leading to reduced cancer cell proliferation and survival.

Result of Action

The inhibition of EGFR by this compound can lead to a decrease in cancer cell proliferation and survival . This could result in the shrinkage of tumors and potentially, the slowing or halting of cancer progression.

properties

IUPAC Name

N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-13-2-1-9-7-11(8-10-4-6-18(13)14(9)10)17-15(20)12-3-5-16-21-12/h3,5,7-8H,1-2,4,6H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJVDADATFNIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isoxazole-5-carboxamide

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